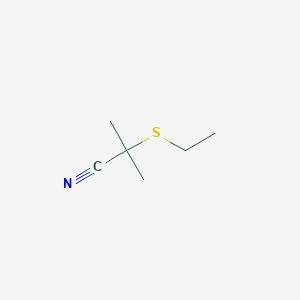
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile
Übersicht
Beschreibung
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-mercaptoimidazole share structural similarities and are used in similar applications.
Pyrazine derivatives: Compounds such as 2-chloropyrazine and 2-aminopyrazine are structurally related and exhibit comparable reactivity.
Uniqueness
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is unique due to the combination of the imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler imidazole or pyrazine derivatives .
Eigenschaften
Molekularformel |
C9H7N5S |
|---|---|
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S/c1-14-5-4-13-9(14)15-8-7(6-10)11-2-3-12-8/h2-5H,1H3 |
InChI-Schlüssel |
XJAIGOZPGKHJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SC2=NC=CN=C2C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[(3S,4R)-4-Hydroxypyrrolidin-3-yl]propane-1,2,3-triol](/img/structure/B8648218.png)

![ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8648233.png)

![4-(2-(6-Bromopyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8648260.png)








